4-(Azetidin-3-YL)morpholine hydrochloride
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Overview
Description
4-(Azetidin-3-YL)morpholine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of morpholine, a heterocyclic amine, and azetidine, a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-YL)morpholine hydrochloride typically involves the reaction of morpholine with azetidine derivatives under specific conditions. One common method involves the nucleophilic addition of morpholine to an azetidine intermediate, followed by hydrochloride salt formation. The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-YL)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the morpholine or azetidine rings .
Scientific Research Applications
4-(Azetidin-3-YL)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-YL)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Azetidin-3-YL)morpholine hydrochloride include:
- 4-(Azetidin-3-YL)morpholine
- Azetidine hydrochloride
- 4-(2-Chloroethyl)morpholine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the azetidine and morpholine rings, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(azetidin-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGZLYNAJWQQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618658 |
Source
|
Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223381-71-3 |
Source
|
Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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